4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a sulfanyl-containing reagent.
Acetylation and hydrazinylidene formation:
Final coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid under suitable reaction conditions.
Chemical Reactions Analysis
4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl and hydrazinylidene groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving triazole-containing molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its activity against certain diseases.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. The triazole ring and other functional groups enable it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules and benzoic acid derivatives. Some examples are:
Properties
Molecular Formula |
C26H23N5O5S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C26H23N5O5S/c1-35-21-13-12-19(14-22(21)36-2)24-29-30-26(31(24)20-6-4-3-5-7-20)37-16-23(32)28-27-15-17-8-10-18(11-9-17)25(33)34/h3-15H,16H2,1-2H3,(H,28,32)(H,33,34)/b27-15+ |
InChI Key |
ZZBJJMJWEXNMJI-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O)OC |
Origin of Product |
United States |
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